
D-Alanyl-O-octadecanoyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanyl-O-octadecanoyl-L-serine is a synthetic compound that combines the amino acids D-alanine and L-serine with an octadecanoyl (stearoyl) fatty acid chain. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in biochemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or benzyl groups.
Acylation: The protected L-serine is then acylated with octadecanoyl chloride in the presence of a base like triethylamine to form the octadecanoyl-L-serine intermediate.
Deprotection: The protecting groups are removed under acidic or hydrogenolytic conditions to yield the free octadecanoyl-L-serine.
Coupling with D-Alanine: The final step involves coupling D-alanine with the octadecanoyl-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl group of the fatty acid chain, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino acid residues, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
D-Alanyl-O-octadecanoyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide-lipid interactions and membrane dynamics.
Biology: Investigated for its role in modulating cell membrane properties and signaling pathways.
Industry: Utilized in the development of novel biomaterials and surfactants.
作用機序
The mechanism of action of D-Alanyl-O-octadecanoyl-L-serine involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can modulate various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.
類似化合物との比較
D-Alanyl-L-serine: Lacks the octadecanoyl chain, making it less hydrophobic and less effective in modulating membrane properties.
L-Alanyl-O-octadecanoyl-L-serine: Contains L-alanine instead of D-alanine, which may affect its interaction with biological systems due to stereochemical differences.
D-Alanyl-O-octadecanoyl-D-serine: Contains D-serine instead of L-serine, which may alter its biological activity and interactions.
Uniqueness: D-Alanyl-O-octadecanoyl-L-serine is unique due to its specific combination of D-alanine, L-serine, and an octadecanoyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in interacting with cell membranes and modulating their properties.
特性
CAS番号 |
921933-93-9 |
|---|---|
分子式 |
C24H46N2O5 |
分子量 |
442.6 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21+/m1/s1 |
InChIキー |
GGSJDBBQXAUZNA-RTWAWAEBSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
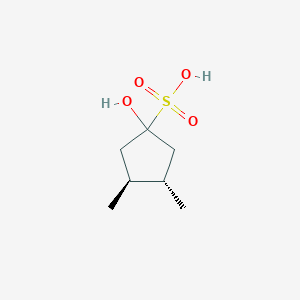
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
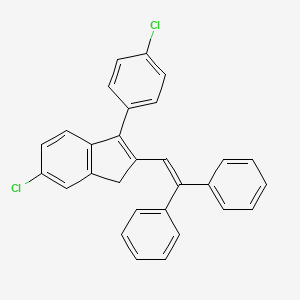
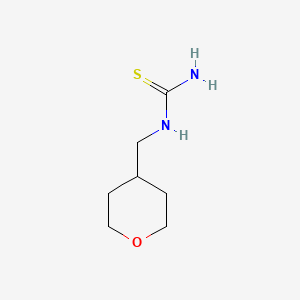
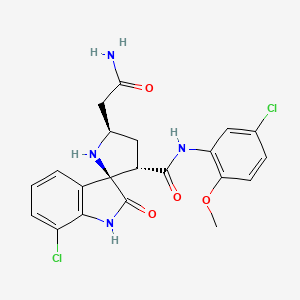
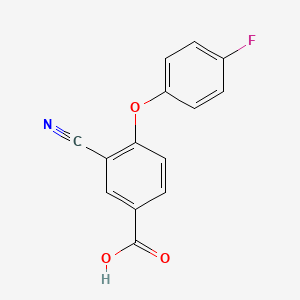
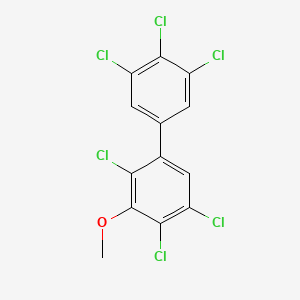
![3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12627311.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
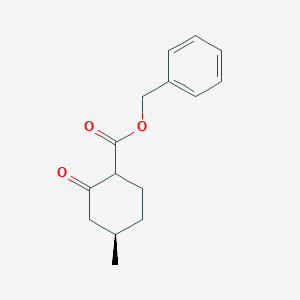
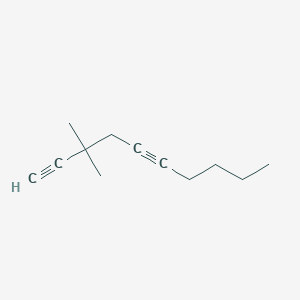

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)
